molecular formula C23H30N2O6S B4017389 N~1~-cyclopentyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide

N~1~-cyclopentyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide

Cat. No. B4017389
M. Wt: 462.6 g/mol
InChI Key: HFUJKBZLUZSVDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on related sulfonamide compounds and their synthesis offers insights into possible synthetic routes for "N1-cyclopentyl-N2-[(3,4-dimethoxyphenyl)sulfonyl]-N2-(4-ethoxyphenyl)glycinamide". For example, the use of sulfonyl-transfer reagents in base-catalyzed reactions is common for constructing sulfonamide frameworks with high yield and chemoselectivity, suggesting a potential methodology for synthesizing the compound (Fernández et al., 2014).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be elucidated using techniques such as X-ray crystallography, as demonstrated in studies of tetrazole derivatives. These studies reveal the planarity of certain rings and the orientation of substituents, which affect the compound's overall geometry and potential interactions (Al-Hourani et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of sulfonamide compounds, including their ability to engage in various reactions, is an area of significant interest. For instance, the cyclopropanation of chiral vinyl sulfoxides shows how sulfonamide compounds can be used to synthesize constrained analogs of biological molecules, highlighting the versatile reactivity of the sulfonamide group (Midura & Mikołajczyk, 2002).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and stability, are crucial for their practical applications. Studies on compounds like 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole provide data on these properties, which can be analogous to those of "N1-cyclopentyl-N2-[(3,4-dimethoxyphenyl)sulfonyl]-N2-(4-ethoxyphenyl)glycinamide" (Nikonov et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents and behavior under various conditions, are key to understanding the applications and handling of sulfonamide compounds. Research into the effects of N-acyl and N-sulfonyl groups on the anodic methoxylation of piperidine derivatives provides insight into how different functional groups influence the chemical behavior of sulfonamides, which can be applied to understand the chemical properties of the target compound (Golub & Becker, 2015).

properties

IUPAC Name

N-cyclopentyl-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-ethoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O6S/c1-4-31-19-11-9-18(10-12-19)25(16-23(26)24-17-7-5-6-8-17)32(27,28)20-13-14-21(29-2)22(15-20)30-3/h9-15,17H,4-8,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUJKBZLUZSVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2CCCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7131827

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-cyclopentyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide
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N~1~-cyclopentyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide

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